

Application Notes and Protocols for AS1842856 in Hepatic Metabolic Pathway Studies

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Compound of Interest

Compound Name: AS1842856

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Introduction

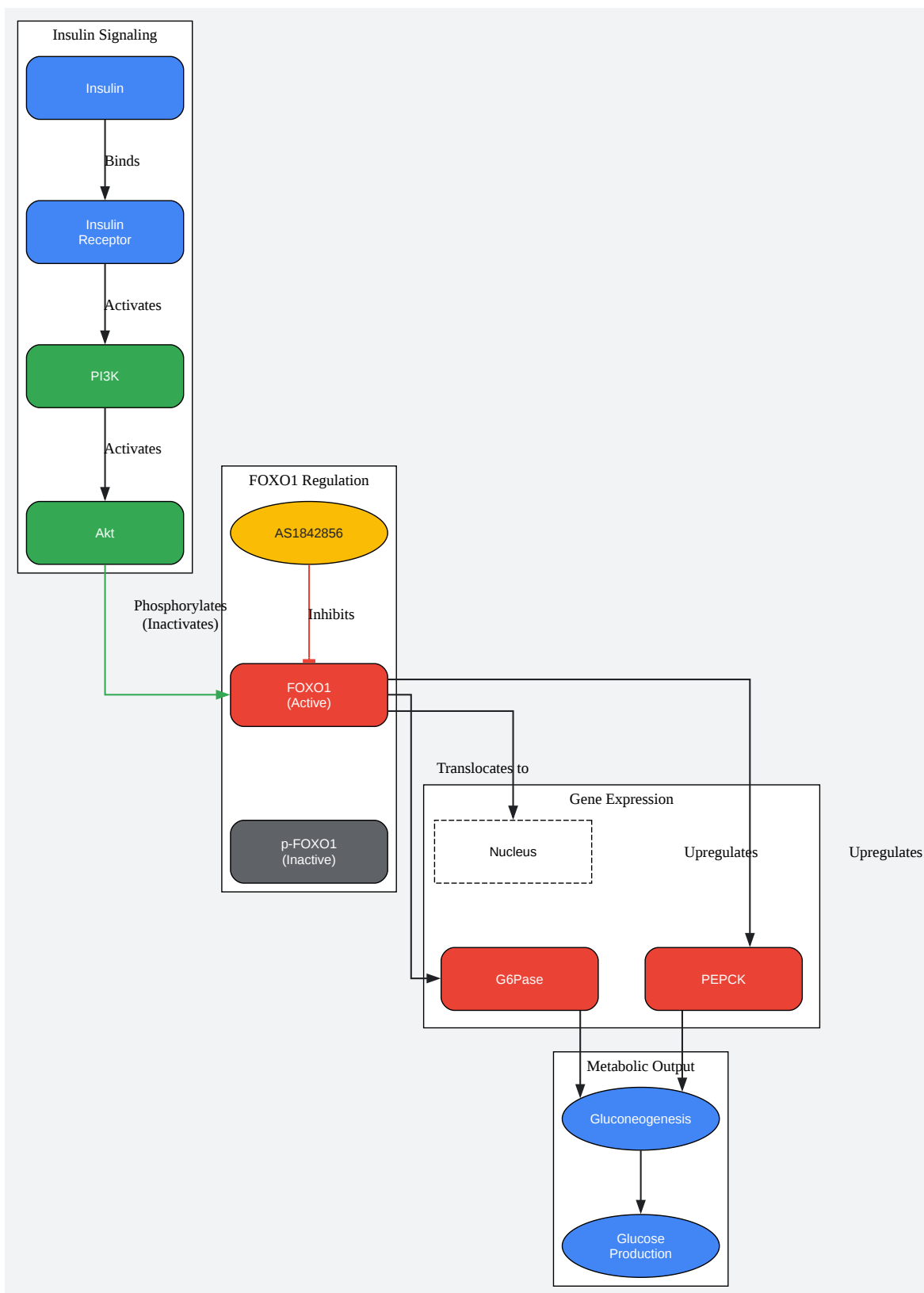
AS1842856 is a potent and selective, cell-permeable inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1] FOXO1 is a key regulator of metabolic homeostasis, particularly in the liver, where it promotes the expression of genes involved in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.[2][3] In conditions such as type 2 diabetes, FOXO1 activity is often elevated, contributing to hyperglycemia.[4]

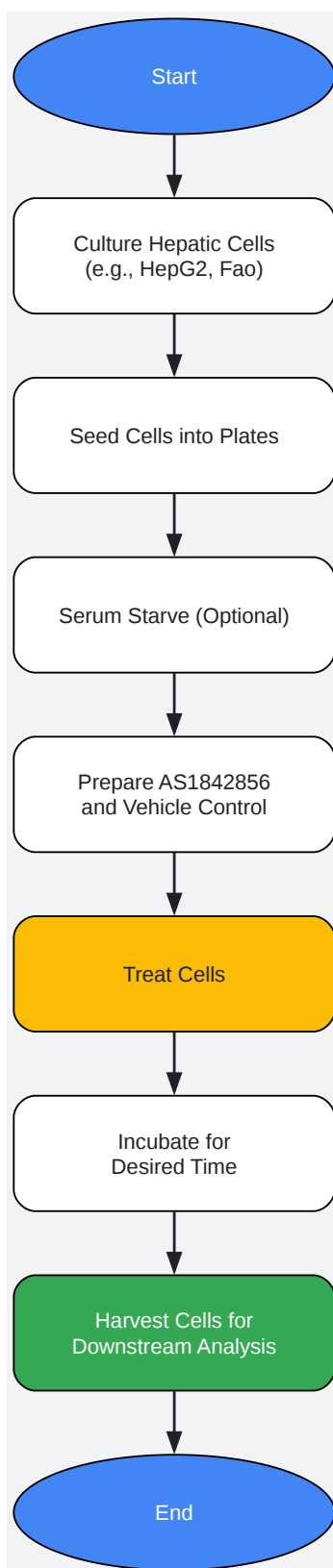
AS1842856 offers a valuable tool for studying the role of FOXO1 in hepatic metabolic pathways and for evaluating the therapeutic potential of FOXO1 inhibition.

This document provides detailed application notes and experimental protocols for the use of **AS1842856** in hepatic cell models to investigate its effects on metabolic pathways.

Mechanism of Action

AS1842856 directly binds to the active, dephosphorylated form of FOXO1, preventing its association with DNA and subsequent transcriptional activation of target genes.[5][6] This inhibitory action is highly selective for FOXO1 over other FOXO isoforms like FOXO3a and FOXO4.[5][6] By inhibiting FOXO1, **AS1842856** effectively suppresses the expression of key gluconeogenic enzymes, including Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), leading to a reduction in hepatic glucose production.[5][1][2]





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